CP-775146

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ligand for G Protein-Coupled Receptors (GPCRs)

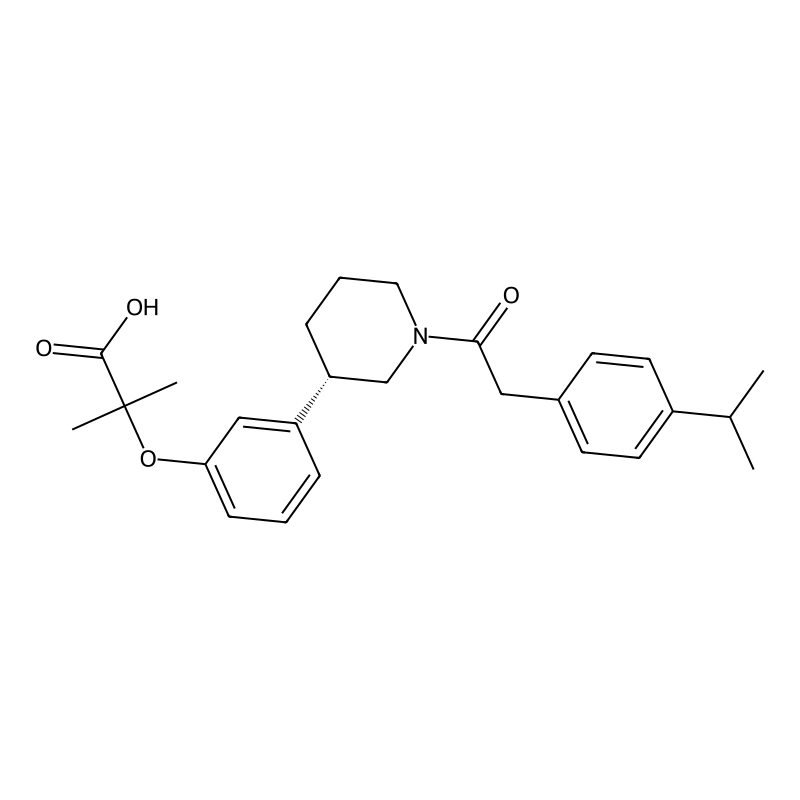

2-Methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid, also known as CP-775146, is a scientific research ligand. Ligands are molecules that bind to specific sites on proteins. In the case of CP-775146, it binds to G protein-coupled receptors (GPCRs). GPCRs are a large class of cell-surface receptors that play a crucial role in signal transduction, mediating various physiological processes. ()

Research suggests that CP-775146 interacts with specific GPCRs, potentially modulating their activity. However, the exact GPCRs it targets and the functional consequences of this interaction require further investigation. ()

Potential Therapeutic Applications

Due to its interaction with GPCRs, CP-775146 has been explored for its potential therapeutic applications in various diseases. Some studies have investigated its role in:

- Neurological disorders: There is limited research on the potential benefits of CP-775146 for neurological conditions. However, some studies suggest it might have neuroprotective effects. ()

- Pain management: Similar to the limited research for neurological disorders, preliminary investigations suggest CP-775146 might have analgesic properties. More research is needed to confirm these findings.()

CP-775146 is a synthetic compound known for its role as a selective and high-affinity agonist of the peroxisome proliferator-activated receptor alpha. This receptor is crucial in regulating lipid metabolism and glucose homeostasis. The compound exhibits a Ki value of 24.5 nM for peroxisome proliferator-activated receptor alpha, while showing significantly lower affinity for peroxisome proliferator-activated receptor beta and gamma, with values exceeding 10 μM in vitro . CP-775146 is recognized for its hypolipidemic properties, making it a subject of interest in metabolic research.

The exact mechanism of action of CP-775146 remains unclear. Research suggests it may interact with specific G protein-coupled receptors (GPCRs), a class of cell-surface receptors involved in various physiological processes []. However, the specific GPCRs targeted by CP-775146 and the downstream signaling pathways it activates require further investigation [].

CP-775146 demonstrates significant biological activity, particularly in the context of metabolic disorders. Research indicates that it effectively alleviates obesity-induced liver damage by promoting fatty acid β-oxidation pathways, thereby regulating lipid levels within the liver . The compound has also been shown to influence inflammatory responses and improve insulin sensitivity, which are critical factors in the management of conditions such as type 2 diabetes and non-alcoholic fatty liver disease .

The synthesis of CP-775146 involves several steps typical of organic chemistry processes. While specific detailed methodologies are proprietary to manufacturers, the general approach includes:

- Starting Materials: The synthesis begins with readily available precursors that contain necessary functional groups for subsequent reactions.

- Reactions: Key reactions may include coupling reactions to form the core structure, followed by functional group modifications to enhance selectivity and potency as a peroxisome proliferator-activated receptor alpha agonist.

- Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for biological testing.

Manufacturers like MedChemExpress and Sigma-Aldrich provide detailed product specifications but do not disclose proprietary synthesis routes publicly .

CP-775146 has potential applications in various fields, primarily focused on:

- Metabolic Research: Investigating its effects on lipid metabolism and obesity management.

- Pharmaceutical Development: As a candidate for developing treatments for metabolic syndrome, type 2 diabetes, and related disorders.

- Preclinical Studies: Used in animal models to study its efficacy and safety profile before human trials.

The compound's ability to modulate metabolic pathways makes it a valuable tool in both basic and applied biomedical research.

Studies have explored the interactions of CP-775146 with various biological systems. Notably, it has been shown to interact with lipopolysaccharide-stimulated hepatocytes, indicating its potential role in mitigating inflammatory responses associated with metabolic disorders . Additionally, CP-775146's selective activation of peroxisome proliferator-activated receptor alpha suggests minimal off-target effects, which is advantageous for therapeutic applications.

Several compounds share structural or functional similarities with CP-775146, particularly those that act as peroxisome proliferator-activated receptor agonists. Here are some notable examples:

| Compound Name | PPAR Affinity | Unique Features |

|---|---|---|

| Fenofibrate | Moderate | Primarily used for lowering cholesterol levels |

| Clofibrate | Moderate | Older drug with similar hypolipidemic effects |

| GW501516 | High | Selective peroxisome proliferator-activated receptor delta agonist; used primarily in research |

| Licochalcone A | Low | Natural product with diverse biological activities |

Uniqueness of CP-775146: Compared to these compounds, CP-775146 exhibits a higher selectivity for peroxisome proliferator-activated receptor alpha over other receptors, which may lead to fewer side effects and enhanced therapeutic efficacy in treating metabolic disorders .

CP-775146 represents a novel selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that demonstrates profound effects on lipid homeostasis through multiple integrated mechanisms [1] [2]. This piperidine-based compound exhibits exceptional selectivity for PPARα with a dissociation constant (Ki) of 24.5 nanomolar, while showing minimal affinity for PPARβ and PPARγ receptors (Ki values exceeding 10,000 nanomolar) [1] [3]. The compound's molecular structure, characterized by the chemical name (S)-2-(3-(1-(2-(4-isopropylphenyl)acetyl)piperidin-3-yl)phenoxy)-2-methylpropanoic acid, enables highly specific binding to the PPARα ligand-binding domain, resulting in comprehensive modulation of lipid metabolic pathways [1] [4].

PPARα-Mediated Transcriptional Networks in Hepatic Tissue

Molecular Recognition and Receptor Binding

CP-775146 demonstrates exceptional specificity for PPARα through its unique molecular architecture that facilitates high-affinity binding interactions [1] [3]. The compound's binding affinity represents a significant advancement over classical fibrate medications, with a Ki value of 24.5 nanomolar that surpasses the binding strength of endogenous ligands such as 16:0/18:1-glycerophosphocholine [5]. This enhanced binding affinity translates to more potent transcriptional activation, as demonstrated by effective concentration values (EC50) of 57 nanomolar for human PPARα and 284 nanomolar for rat PPARα in reporter assays [3] [6].

The selectivity profile of CP-775146 represents a critical advancement in PPARα pharmacology, with greater than 400-fold selectivity over PPARβ and PPARγ isoforms [1] [3]. This selectivity minimizes off-target effects associated with pan-PPAR activation while maximizing the therapeutic benefits of specific PPARα modulation. The compound's binding characteristics enable displacement of endogenous ligands and sustained receptor occupancy, leading to prolonged transcriptional effects [5].

Heterodimerization and DNA Binding Complex Formation

Following ligand binding, CP-775146-activated PPARα undergoes conformational changes that facilitate heterodimerization with retinoid X receptor alpha (RXRα) [5] [7]. This heterodimeric complex represents the fundamental transcriptional unit responsible for recognizing and binding to peroxisome proliferator response elements (PPREs) within the promoter regions of target genes [7]. The formation of stable PPARα-RXRα heterodimers is essential for subsequent transcriptional activation and represents a critical control point in the lipid homeostatic response [5].

The PPARα-RXRα complex demonstrates sequence-specific recognition of PPREs, which consist of direct repeat motifs separated by a single nucleotide (DR-1 elements) [7]. CP-775146 treatment enhances the stability and DNA-binding affinity of these complexes, resulting in increased occupancy of target gene promoters and enhanced transcriptional initiation [5]. This mechanism ensures coordinate regulation of multiple genes involved in fatty acid oxidation and lipid metabolism.

Coactivator Recruitment and Transcriptional Enhancement

The ligand-activated PPARα-RXRα complex facilitates recruitment of essential transcriptional coactivators, including PPARγ coactivator-1 alpha (PGC-1α), CREB-binding protein (CBP), and p300 histone acetyltransferase [7]. CP-775146 treatment enhances the recruitment efficiency of these coactivators, particularly PGC-1α, which serves as a master regulator of mitochondrial biogenesis and oxidative metabolism [5] [7].

The recruitment of chromatin-remodeling complexes results in histone acetylation and chromatin accessibility changes that facilitate transcriptional machinery assembly [7]. CP-775146 treatment promotes sustained coactivator complex formation, leading to enhanced RNA polymerase II recruitment and increased transcriptional elongation rates. This coordinated process results in significantly elevated mRNA expression levels of PPARα target genes involved in fatty acid catabolism [2] [8].

Target Gene Network Activation

CP-775146 treatment results in comprehensive activation of hepatic transcriptional networks controlling lipid homeostasis [2] [8]. The compound demonstrates particularly potent effects on genes encoding key enzymes of fatty acid oxidation pathways, including both mitochondrial and peroxisomal systems [2] [9]. Quantitative analysis reveals significant upregulation of multiple PPARα target genes, with fold-changes ranging from 2-fold to greater than 5-fold depending on the specific gene and treatment conditions [2].

The transcriptional response to CP-775146 exhibits temporal coordination, with early response genes activated within hours of treatment, followed by secondary gene networks that amplify and sustain the metabolic response [2]. This coordinated gene expression pattern ensures efficient metabolic reprogramming toward enhanced fatty acid catabolism and reduced lipid accumulation [8] [9].

Regulation of Fatty Acid Oxidation Genes

Mitochondrial β-Oxidation Pathway Enhancement

CP-775146 treatment results in profound upregulation of genes encoding mitochondrial fatty acid β-oxidation enzymes [2] [8] [9]. Acyl-CoA dehydrogenase long chain (ACADL) expression demonstrates significant enhancement, with this enzyme catalyzing the initial dehydrogenation step that commits fatty acids to mitochondrial oxidation [2] [10]. The upregulation of ACADL represents a critical control point, as this enzyme determines the capacity for long-chain fatty acid processing within hepatocytes [10].

Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase (EHHADH) expression also increases substantially following CP-775146 treatment [2] [8]. This bifunctional enzyme catalyzes sequential steps in the β-oxidation spiral, and its enhanced expression directly correlates with increased fatty acid oxidative capacity [2]. The coordinate upregulation of multiple β-oxidation enzymes ensures efficient metabolic flux through the complete oxidation pathway.

Carnitine Palmitoyltransferase System Regulation

The carnitine palmitoyltransferase (CPT) system represents the rate-limiting step for mitochondrial fatty acid oxidation, and CP-775146 demonstrates potent regulatory effects on both CPT1α and CPT1β isoforms [2] [8] [11]. CPT1α expression increases at both mRNA and protein levels, enhancing the hepatic capacity for fatty acid transport across the mitochondrial membrane [2]. This isoform-specific regulation is particularly important in liver tissue, where CPT1α serves as the predominant enzyme controlling fatty acid flux into mitochondria [11].

CPT1β upregulation represents a notable finding, as this isoform typically predominates in muscle tissue but demonstrates significant functional importance in hepatic metabolism under certain conditions [2] [11]. The enhanced expression of CPT1β may provide additional capacity for fatty acid oxidation and metabolic flexibility during periods of increased lipid substrate availability [11]. This dual regulation of CPT isoforms ensures robust enhancement of mitochondrial fatty acid oxidative capacity.

Peroxisomal β-Oxidation Pathway Activation

CP-775146 treatment results in significant upregulation of acyl-CoA oxidase 1 (ACOX1), the rate-limiting enzyme of peroxisomal β-oxidation [2] [8] [12]. ACOX1 catalyzes the initial oxidation step for very-long-chain fatty acids and branched-chain fatty acids that cannot be efficiently processed by mitochondrial systems [12] [13]. The enhanced expression of ACOX1 represents a critical adaptation that expands the spectrum of fatty acid substrates that can be effectively catabolized [12].

Peroxisomal β-oxidation serves an essential complementary role to mitochondrial oxidation, particularly for the processing of fatty acids longer than 22 carbons [12] [13]. CP-775146-mediated ACOX1 upregulation ensures efficient disposal of very-long-chain fatty acids that might otherwise accumulate and contribute to lipotoxicity [12]. This pathway activation also supports the production of bile acid precursors and other bioactive lipid mediators [13].

Fatty Acid Activation and Transport Systems

CP-775146 treatment enhances the expression of acyl-CoA synthetase long chain family member 1 (ACSL1), which catalyzes the essential step of fatty acid activation to acyl-CoA thioesters [2]. This activation step is prerequisite for all subsequent fatty acid metabolic pathways, including both oxidation and synthesis reactions. Enhanced ACSL1 expression ensures adequate substrate availability for the upregulated oxidation pathways while maintaining metabolic efficiency [2].

The coordinate regulation of fatty acid activation and oxidation systems represents a fundamental aspect of the CP-775146 mechanism of action [2] [8]. This coordinated response prevents metabolic bottlenecks and ensures efficient utilization of available fatty acid substrates. The enhanced capacity for fatty acid activation also supports improved clearance of circulating lipids and reduced hepatic lipid accumulation [8].

Modulation of Lipoprotein Metabolism

Low-Density Lipoprotein Cholesterol Regulation

CP-775146 treatment results in significant reductions in low-density lipoprotein cholesterol (LDL-c) levels through multiple complementary mechanisms [2] [8] [14]. The primary mechanism involves enhanced hepatic LDL receptor expression and activity, leading to increased clearance of LDL particles from the circulation [2]. PPARα activation promotes transcription of genes involved in cholesterol catabolism and bile acid synthesis, facilitating net cholesterol elimination from the body [5].

The reduction in LDL-c levels also reflects decreased hepatic very-low-density lipoprotein (VLDL) production, as enhanced fatty acid oxidation reduces the substrate availability for triglyceride synthesis [2] [8]. This mechanism addresses LDL-c levels at their metabolic origin, as VLDL particles undergo lipolytic processing to generate LDL particles [14]. The comprehensive approach to LDL-c reduction through both enhanced clearance and decreased production represents a significant therapeutic advantage.

Triglyceride Metabolism and VLDL Regulation

CP-775146 demonstrates remarkable efficacy in reducing triglyceride levels, with experimental studies showing up to 73% reduction in plasma triglycerides following treatment [15] [16]. This effect results from the fundamental shift in hepatic metabolism toward fatty acid oxidation rather than triglyceride synthesis [2] [8]. Enhanced fatty acid β-oxidation depletes the acetyl-CoA and malonyl-CoA pools required for de novo lipogenesis, resulting in decreased triglyceride production [5].

The reduction in hepatic triglyceride content directly translates to decreased VLDL assembly and secretion [2] [8]. VLDL particles require triglyceride loading for proper formation and stability, and the reduced triglyceride availability limits VLDL production capacity [5]. This mechanism addresses hypertriglyceridemia at its metabolic source while simultaneously improving hepatic lipid homeostasis [8].

High-Density Lipoprotein and Apolipoprotein Regulation

PPARα activation by CP-775146 promotes expression of genes involved in high-density lipoprotein (HDL) metabolism and reverse cholesterol transport [5]. Apolipoprotein A1 (APOA1) and apolipoprotein A5 (APOA5) expression demonstrate enhancement following treatment, supporting improved HDL particle formation and function [5]. APOA1 serves as the primary structural protein of HDL particles, while APOA5 regulates triglyceride levels and lipoprotein lipase activity [5].

The enhanced expression of phospholipid transfer protein (PLTP) and other HDL-associated proteins supports improved cholesterol efflux capacity and reverse cholesterol transport [5]. This mechanism contributes to overall cardiovascular protection by facilitating cholesterol removal from peripheral tissues and transport to the liver for elimination [17]. The coordinate regulation of HDL metabolism represents an important aspect of the comprehensive lipid-modulating effects of CP-775146.

Non-HDL Cholesterol and Comprehensive Lipoprotein Effects

CP-775146 treatment results in significant reductions in non-HDL cholesterol, which encompasses LDL cholesterol, VLDL cholesterol, and intermediate-density lipoprotein cholesterol [2] [8] [18]. This comprehensive effect on atherogenic lipoproteins provides superior cardiovascular risk reduction compared to therapies targeting individual lipoprotein fractions [18]. The non-HDL cholesterol parameter serves as a more comprehensive marker of cardiovascular risk than LDL cholesterol alone [18].

The modulation of lipoprotein particle size and composition represents an additional benefit of CP-775146 treatment [19]. Enhanced fatty acid oxidation and reduced triglyceride synthesis promote the formation of larger, less dense LDL particles that demonstrate reduced atherogenic potential [19]. This qualitative improvement in lipoprotein profiles complements the quantitative reductions in atherogenic particle concentrations [14] [19].

Cross-Talk with Thermogenic Pathways in Adipose Tissue

Brown Adipose Tissue Activation and Browning Signals

CP-775146 treatment promotes significant activation of thermogenic gene programs in white adipose tissue, leading to the acquisition of brown adipose tissue-like characteristics [2] [8] [20]. Uncoupling protein 1 (UCP1) expression demonstrates substantial upregulation in epididymal white adipose tissue following treatment [2] [8]. UCP1 represents the defining molecular signature of thermogenic adipocytes and enables mitochondrial uncoupling for heat production rather than ATP synthesis [21].

Cell death-inducing DFFA-like effector A (CIDEA) expression also increases significantly, supporting enhanced lipid droplet regulation and thermogenic capacity [2] [8]. CIDEA functions in lipid droplet dynamics and promotes the formation of multilocular lipid droplets characteristic of brown adipocytes [8]. The coordinate upregulation of UCP1 and CIDEA indicates comprehensive activation of the thermogenic gene program [2].

Lipolytic Enzyme Regulation and Fuel Mobilization

The thermogenic response to CP-775146 treatment involves enhanced expression of key lipolytic enzymes, including hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL) [2] [8]. HSL catalyzes the rate-limiting step in triglyceride hydrolysis, releasing fatty acids for oxidation or thermogenesis [2]. ATGL initiates the lipolytic cascade by catalyzing the first step of triglyceride breakdown to diglycerides [8].

The upregulation of lipolytic enzymes ensures adequate fuel supply for the enhanced thermogenic and oxidative processes [2] [8]. This metabolic coordination prevents substrate limitation during periods of increased energy expenditure and supports sustained thermogenic activity [21]. The enhanced lipolysis also contributes to the observed reductions in adipocyte size and overall adipose tissue mass [2].

Mitochondrial Biogenesis and Oxidative Capacity

CP-775146 treatment promotes mitochondrial biogenesis in adipose tissue through activation of PGC-1α and related transcriptional programs [21]. Enhanced mitochondrial content provides the necessary infrastructure for increased fatty acid oxidation and thermogenic capacity [21]. The mitochondrial adaptations include increased cristae density and enhanced respiratory complex expression [21].

The improved oxidative capacity enables efficient utilization of liberated fatty acids for energy production and thermogenesis [21]. This metabolic enhancement contributes to overall energy expenditure and supports the observed improvements in metabolic parameters [2] [8]. The mitochondrial adaptations represent a sustainable mechanism for long-term metabolic improvement [21].

Adipocyte Morphological and Functional Transformation

CP-775146 treatment results in significant reductions in adipocyte size within white adipose tissue depots [2] [8]. This morphological change reflects the combined effects of enhanced lipolysis, increased fatty acid oxidation, and reduced lipid storage capacity [2]. The smaller adipocyte size correlates with improved metabolic function and reduced inflammatory signaling [8].

The functional transformation of white adipocytes toward a brown-like phenotype represents a fundamental shift in adipose tissue biology [2] [22]. This transformation involves changes in gene expression patterns, mitochondrial content, lipid droplet morphology, and metabolic activity [22]. The browning process contributes to improved whole-body energy expenditure and metabolic flexibility [23].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard